N-[4-(4-butoxyphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide
N-[4-(4-butoxyphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0689831
InChI:
InChI=1S/C20H19N3O4S/c1-2-3-12-27-17-10-6-14(7-11-17)18-13-28-20(21-18)22-19(24)15-4-8-16(9-5-15)23(25)26/h4-11,13H,2-3,12H2,1H3,(H,21,22,24)
SMILES:
CCCCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Molecular Formula:
C20H19N3O4S
Molecular Weight:
397.4 g/mol
N-[4-(4-butoxyphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide
CAS No.:
Cat. No.: VC0689831
Molecular Formula: C20H19N3O4S
Molecular Weight: 397.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H19N3O4S |
|---|---|
| Molecular Weight | 397.4 g/mol |
| IUPAC Name | N-[4-(4-butoxyphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide |
| Standard InChI | InChI=1S/C20H19N3O4S/c1-2-3-12-27-17-10-6-14(7-11-17)18-13-28-20(21-18)22-19(24)15-4-8-16(9-5-15)23(25)26/h4-11,13H,2-3,12H2,1H3,(H,21,22,24) |
| Standard InChI Key | PWROSLXLGWZYFI-UHFFFAOYSA-N |
| SMILES | CCCCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
| Canonical SMILES | CCCCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator